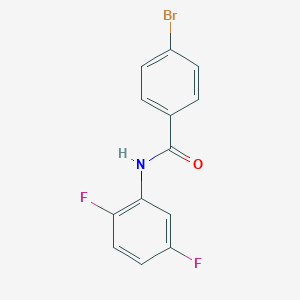

4-bromo-N-(2,5-difluorophenyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Modern Organic and Medicinal Chemistry

The benzamide scaffold, a structural motif characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in the architecture of a vast array of biologically active molecules. This prevalence is due to the amide bond's unique combination of stability and its capacity to engage in hydrogen bonding, a critical interaction for molecular recognition in biological systems.

Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. Their versatility allows for extensive chemical modification, enabling the fine-tuning of their steric and electronic properties to optimize interactions with biological targets. This adaptability has cemented the benzamide core as a "privileged scaffold" in drug discovery, a foundational structure upon which numerous therapeutic agents have been built.

Overview of Halogenated Benzamide Derivatives and Their Research Landscape

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzamide scaffold significantly influences the molecule's physicochemical properties. Halogenation can impact a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity without significantly increasing molecular size.

Bromine, as seen in 4-bromo-N-(2,5-difluorophenyl)benzamide, is another halogen of considerable interest. The presence of a bromine atom can introduce specific interactions, such as halogen bonding, which can contribute to the molecule's binding potency and selectivity for its biological target. The research landscape for halogenated benzamides is therefore rich and varied, with ongoing investigations into their potential as therapeutic agents and as tools for chemical biology research.

Rationale for Dedicated Academic Investigation of this compound

The specific combination of a 4-bromo substitution on the benzoyl ring and a 2,5-difluoro substitution on the N-phenyl ring provides a compelling rationale for the dedicated academic investigation of this compound. This rationale is built upon the hypothesis that this particular arrangement of substituents could lead to unique and potentially advantageous pharmacological properties.

Research into structurally related compounds has provided a strong impetus for the study of this molecule. For example, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been synthesized and evaluated as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy. nih.govsemanticscholar.org The promising activity of these related compounds suggests that the 4-bromo-benzamide core is a valuable starting point for the design of kinase inhibitors. The addition of the 2,5-difluorophenyl group is a rational design choice aimed at exploring how these specific fluorine substitutions modulate the compound's biological activity and pharmacokinetic profile.

Current Research Context and Unexplored Avenues for this compound

The primary unexplored avenue for this compound is a comprehensive investigation into its potential as a kinase inhibitor, particularly targeting FGFR1, given the promising results from structurally similar molecules. nih.govsemanticscholar.org Further research is warranted to synthesize and characterize this compound and to evaluate its inhibitory activity against a panel of kinases. Additionally, its potential in other therapeutic areas where benzamide scaffolds have shown promise remains an open field for investigation. The unique electronic and steric properties conferred by its specific halogenation pattern may lead to novel biological activities that have yet to be discovered.

Physicochemical Properties of a Structurally Related Compound

While experimental data for this compound is limited, the computed properties of the closely related compound, 2-amino-4-bromo-N-(2,5-difluorophenyl)benzamide, can provide some insight into the expected physicochemical characteristics. It is important to note that the following data is for a related, not identical, compound. nih.gov

| Property | Value |

| Molecular Weight | 327.12 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 325.98663 Da |

| Topological Polar Surface Area | 55.1 Ų |

Biological Activity of Structurally Related Benzamide Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against various non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. This data underscores the potential of the 4-bromo-benzamide scaffold as a source of potent FGFR1 inhibitors. nih.gov

| Compound | NCI-H520 IC50 (µM) | NCI-H1581 IC50 (µM) | NCI-H226 IC50 (µM) | NCI-H460 IC50 (µM) | NCI-H1703 IC50 (µM) |

| C9 | 1.36 ± 0.27 | 1.25 ± 0.23 | 2.31 ± 0.41 | 2.14 ± 0.36 | 1.85 ± 0.32 |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(2,5-difluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF2NO/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(15)5-6-11(12)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJWDYQKNSEQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Bromo N 2,5 Difluorophenyl Benzamide

Retrosynthetic Analysis of 4-bromo-N-(2,5-difluorophenyl)benzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. The most logical disconnection for this compound is at the amide bond (C-N bond), as this is the most synthetically accessible linkage to form.

This disconnection reveals two primary precursor fragments:

An acyl component derived from 4-bromobenzoic acid .

An amine component, 2,5-difluoroaniline (B146615) .

The forward synthesis, therefore, involves coupling these two building blocks. The challenge lies in activating the carboxylic acid of 4-bromobenzoic acid to react efficiently with the nucleophilic amine, 2,5-difluoroaniline. The various strategies to achieve this activation are discussed in the following sections.

Figure 1: Retrosynthetic Disconnection of this compound

Classical Amide Bond Formation Strategies Applied to this compound Synthesis

Traditional methods for amide bond formation are well-established and widely used due to their reliability and predictability. These approaches typically involve the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

One of the most common strategies for forming amide bonds directly from a carboxylic acid and an amine is through the use of coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group in situ, facilitating the reaction. For the synthesis of this compound, this would involve the direct reaction of 4-bromobenzoic acid and 2,5-difluoroaniline in the presence of such a reagent.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. More advanced phosphonium- or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offer high yields and fast reaction times.

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example(s) | Typical Additive | Key Feature |

|---|---|---|---|

| Carbodiimides | EDC, DCC | HOBt, DMAP | Widely used, cost-effective. |

| Uronium/Guanidinium | HBTU, HATU | Base (e.g., DIPEA) | High efficiency, rapid reactions. |

The general procedure involves dissolving 4-bromobenzoic acid, 2,5-difluoroaniline, and the coupling reagent in an appropriate aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often with a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the acid formed.

A more traditional, two-step approach involves converting the carboxylic acid into a more reactive acyl halide, typically an acid chloride. nanobioletters.com This method is robust and often used for large-scale synthesis due to the low cost of the reagents.

Step 1: Synthesis of 4-bromobenzoyl chloride 4-bromobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce 4-bromobenzoyl chloride. nanobioletters.comnih.gov Thionyl chloride is frequently used, and the reaction is typically heated to reflux to drive it to completion. nanobioletters.comprepchem.com Excess thionyl chloride can be removed by distillation after the reaction.

Step 2: Amidation The resulting 4-bromobenzoyl chloride is then reacted with 2,5-difluoroaniline. nih.gov This reaction is usually carried out in a suitable solvent like acetonitrile (B52724) or dichloromethane at low temperature (e.g., 0 °C) to control the exothermic reaction. nanobioletters.comresearchgate.net A base, such as pyridine (B92270) or triethylamine (B128534), is added to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. After stirring, typically at room temperature for several hours, the product this compound can be isolated through extraction and purification. nanobioletters.com

Advanced Synthetic Approaches for this compound and Its Precursors

While classical methods are effective, modern synthetic chemistry seeks more efficient, atom-economical, and environmentally benign processes.

Recent advances have led to the development of catalytic methods that can forge the C-N amide bond with greater efficiency and under milder conditions. These reactions can sometimes bypass the need for stoichiometric activating agents or the pre-formation of highly reactive intermediates like acid chlorides.

Transition Metal Catalysis : Nickel- and rhodium-catalyzed reactions have been developed for the synthesis of N-aryl benzamides. For instance, a rhodium-catalyzed process allows for the amidation of benzoic acids with isocyanates. nih.gov Another approach uses a nickel-photoredox dual catalysis system to promote amide arylations under mild conditions, which is particularly useful for complex molecules. escholarship.org These methods offer alternative pathways that could be adapted for the synthesis of this compound, potentially from different starting materials via C-H activation or cross-coupling strategies.

Umpolung Amide Synthesis (UmAS) : A novel strategy known as Umpolung Amide Synthesis has been developed for creating N-aryl amides without the risk of epimerization for chiral substrates. nih.gov This method involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, reversing the traditional roles of the nucleophile and electrophile. nih.gov

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.gov

For the synthesis of benzamides, a flow system can be designed where streams of the activated carboxylic acid (or acid chloride) and the amine are mixed in a T-junction and then passed through a heated reactor coil. bohrium.comunimi.it The short residence time at elevated temperatures, often achievable through superheating in a pressurized system, can dramatically accelerate the reaction. nih.gov This technique is particularly valuable for handling hazardous reagents or intermediates and can lead to higher yields and purity. nih.govbohrium.com The application of flow chemistry could streamline the synthesis of this compound, making the process more efficient and scalable for industrial production. unimi.itacs.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Molecule |

| 4-bromobenzoic acid | Precursor |

| 2,5-difluoroaniline | Precursor |

| Thionyl chloride | Reagent |

| Oxalyl chloride | Reagent |

| 4-bromobenzoyl chloride | Intermediate |

| N,N'-dicyclohexylcarbodiimide (DCC) | Coupling Reagent |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling Reagent |

| 1-hydroxybenzotriazole (HOBt) | Additive |

| HATU | Coupling Reagent |

| HBTU | Coupling Reagent |

| PyBOP | Coupling Reagent |

| Diisopropylethylamine (DIPEA) | Base |

| Pyridine | Base |

| Triethylamine | Base |

| Dichloromethane (DCM) | Solvent |

| Dimethylformamide (DMF) | Solvent |

Bromination Strategies for Aromatic Scaffolds (e.g., using N-bromosuccinimide)

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis, for which various strategies exist. Electrophilic aromatic substitution is the most common pathway for brominating aromatic compounds.

A widely utilized reagent for this purpose is N-bromosuccinimide (NBS). NBS is valued for its solid nature, ease of handling, and selectivity compared to liquid bromine. youtube.comnanobioletters.com The mechanism of NBS bromination can proceed via a radical pathway or, more commonly for aromatic substrates, through an electrophilic pathway where a source of Br+ is generated. youtube.com For the bromination of benzamide (B126) scaffolds, the reaction typically involves activating NBS with a protic or Lewis acid. For instance, the bromination of acetanilide, a similar amide-containing aromatic compound, proceeds in high yield using NBS in acetonitrile with a catalytic amount of acid. youtube.com The amide group is an ortho-, para- director, and due to steric hindrance from the N-substituent, bromination is generally expected to occur at the para-position of the benzoyl ring.

Alternative bromination methods include the use of elemental bromine (Br2), often in conjunction with a Lewis acid catalyst like FeBr3. youtube.com Another approach involves using bromine in a solvent system like chloroform (B151607) with acetic acid. mdpi.com Recent advancements have also explored visible-light-mediated C-H bromination using N-bromoamides, offering a catalytic and often highly selective method for functionalization. researchgate.net The choice of brominating agent and conditions depends on the substrate's reactivity, the desired regioselectivity, and tolerance of other functional groups within the molecule. For deactivated aromatic systems, stronger conditions, such as using NBS in concentrated sulfuric acid, may be necessary to achieve efficient bromination. organic-chemistry.org

Table 1: Comparison of Aromatic Bromination Methods

| Reagent/System | Typical Conditions | Substrate Scope | Notes |

|---|---|---|---|

| NBS / Acid Catalyst | Acetonitrile, room temp | Activated to moderately deactivated arenes | High para-selectivity for anilides. youtube.com |

| NBS / H₂SO₄ | Concentrated H₂SO₄, 0°C to rt | Deactivated arenes | Strong acidic conditions required. organic-chemistry.org |

| Br₂ / FeBr₃ | Dichloromethane or CCl₄ | General aromatics | Classic method, generates HBr byproduct. youtube.com |

| Visible Light / N-bromoamide | Photoredox catalyst, room temp | Aliphatic and benzylic C-H bonds | Offers alternative selectivity. researchgate.net |

Optimization of Reaction Conditions and Yield Enhancement for this compound

The synthesis of this compound can be approached via two primary routes:

Route A: Amide coupling of 4-bromobenzoic acid with 2,5-difluoroaniline.

Route B: Bromination of a precursor, N-(2,5-difluorophenyl)benzamide.

Optimization of either route requires careful consideration of reagents, catalysts, solvents, and temperature to maximize yield and purity.

For Route A, the critical step is the formation of the amide bond. A common laboratory method involves converting 4-bromobenzoic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 2,5-difluoroaniline in the presence of a base such as triethylamine or pyridine to neutralize the HCl byproduct. nanobioletters.com Alternatively, direct coupling reagents can be employed. The use of titanium tetrachloride (TiCl₄) as a coupling reagent for the synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide from 4-bromobenzoic acid and the corresponding amine resulted in an excellent yield of 93%. researchgate.net This suggests that Lewis acid-mediated couplings could be highly effective.

For Route B, the key step is the selective bromination of the N-(2,5-difluorophenyl)benzamide precursor. As discussed previously, NBS is a prime candidate for this transformation. Optimization would involve screening solvents (e.g., acetonitrile, dichloromethane), acid catalysts (e.g., HCl, H₂SO₄), and reaction temperature to achieve high conversion and regioselectivity for the desired 4-bromo isomer. youtube.com

Purification for both routes typically involves aqueous workup followed by recrystallization or column chromatography to isolate the final product. nanobioletters.com Studies on related benzamide syntheses show yields can range from moderate (60-70%) to excellent (>90%) depending on the chosen conditions. nanobioletters.comresearchgate.netucsd.edu For example, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was achieved in 92% yield from the corresponding acid and amine. ucsd.edu

Table 2: Selected Reaction Conditions for the Synthesis of Substituted N-Aryl Benzamides

| Starting Materials | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromobenzoic acid, (S)-1-phenylethanamine | TiCl₄, Pyridine, 90 °C, 2h | (S)-4-bromo-N-(1-phenylethyl)benzamide | 93% | researchgate.net |

| 2-Bromobenzoic acid, (2,4-difluorophenyl)methanamine | Not specified | 2-bromo-N-(2,4-difluorobenzyl)benzamide | 92% | ucsd.edu |

| 4-Bromobenzoyl chloride, 2-nitroaniline | Acetonitrile, reflux, 1h | 4-Bromo-N-(2-nitrophenyl)benzamide | Not specified | researchgate.net |

Stereoselective Synthesis of Chiral Analogues of this compound (If Applicable)

While this compound itself is an achiral molecule, the synthesis of chiral analogues is a relevant and feasible objective. Chirality can be introduced into the molecular framework through the use of enantiomerically pure starting materials, either in the carboxylic acid or, more commonly, the amine component.

A highly pertinent example is the synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide, which was prepared in high yield and without apparent racemization from 4-bromobenzoic acid and optically pure (S)-1-phenylethanamine. researchgate.net This demonstrates a straightforward and effective strategy for creating chiral benzamide analogues by forming an amide bond with a chiral amine. This approach could be directly applied to generate chiral derivatives of the target compound by replacing 2,5-difluoroaniline with a suitable chiral difluoroaniline or a related chiral amine.

Another potential, though less common, source of chirality in this class of compounds is atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In benzanilide (B160483) structures, significant steric hindrance provided by substituents at the ortho positions of either aromatic ring can restrict free rotation about the N-aryl bond or the amide C-N bond, leading to a stable, chiral conformation. The presence of a fluorine atom at the ortho-position (position 2) of the N-phenyl ring in this compound could, in principle, contribute to such restricted rotation if other bulky groups were incorporated into the molecule. While not observed in the parent compound, the design of more sterically hindered analogues could lead to atropisomeric products requiring stereoselective synthesis or chiral separation techniques. nih.gov

Mechanistic Investigations of 4 Bromo N 2,5 Difluorophenyl Benzamide Formation and Reactivity

Kinetic and Thermodynamic Analysis of the Amide Bond Formation to 4-bromo-N-(2,5-difluorophenyl)benzamide

The formation of this compound typically proceeds via the acylation of 2,5-difluoroaniline (B146615) with a 4-bromobenzoyl derivative, a reaction that establishes the central amide bond. While specific kinetic and thermodynamic data for this exact transformation are not extensively documented, analysis of the parent compound, benzamide (B126), provides a foundational understanding.

Thermodynamic parameters for benzamide have been determined through various studies, offering a baseline for estimating the stability of its derivatives. nist.govnist.gov The enthalpy of formation, enthalpy of fusion, and other thermodynamic properties are critical for understanding the energy landscape of the molecule. chemeo.comacs.org For instance, the standard molar enthalpies of sublimation and vaporization are key to understanding its phase transitions. acs.orgacs.org

Data for the parent compound, Benzamide. The values for this compound would be influenced by its substituents.

The kinetics of the amide bond formation are governed by the nucleophilicity of the amine and the electrophilicity of the carboxylic acid derivative. The presence of two electron-withdrawing fluorine atoms on the aniline (B41778) ring in this compound decreases the nucleophilicity of the nitrogen atom, which would be expected to slow the rate of reaction compared to the formation of unsubstituted benzamide. Conversely, the bromine atom on the benzoyl moiety has a modest electron-withdrawing inductive effect, which slightly enhances the electrophilicity of the carbonyl carbon. The reaction is often catalyzed by acid or base or requires activation of the carboxylic acid (e.g., as an acyl chloride) to proceed at a practical rate.

Elucidation of Reaction Intermediates and Transition States in Synthetic Pathways

The synthesis of N-aryl benzamides involves well-characterized intermediates and transition states. In the common pathway involving the reaction of an acyl chloride (4-bromobenzoyl chloride) with an amine (2,5-difluoroaniline), the reaction proceeds through a tetrahedral intermediate. The nucleophilic amine attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient species with a tetrahedral carbon and an oxyanion. The stability of this intermediate is crucial for the reaction's progress. The subsequent collapse of this intermediate involves the reformation of the carbonyl double bond and the expulsion of the chloride leaving group.

In transition metal-catalyzed routes to analogous N-aryl amides, computational studies have been employed to examine the transition states for steps like amide attack and deprotonation. nih.gov These studies help to understand the energy barriers associated with different mechanistic pathways. For reactions involving the aromatic rings of this compound, such as nucleophilic aromatic substitution, a key intermediate is the Meisenheimer complex. libretexts.org This negatively charged species is formed when a nucleophile attacks the aromatic ring, temporarily disrupting its aromaticity. libretexts.orgmasterorganicchemistry.com The stability of the Meisenheimer complex is a determining factor in the reaction rate. stackexchange.com

Catalytic Cycle Analysis for Transition Metal-Mediated Syntheses of this compound Analogues

While direct acylation is common, transition metal-catalyzed reactions, such as the Buchwald-Hartwig and Ullmann couplings, are powerful methods for synthesizing N-aryl benzamide analogues. mdpi.comsyr.edu These reactions are particularly useful for forming C-N bonds with a wide range of substrates.

A generalized catalytic cycle for a palladium-catalyzed N-arylation (Buchwald-Hartwig amidation) typically involves the following key steps:

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (e.g., an analogue of this compound), inserting the palladium into the carbon-halogen bond to form a Pd(II) species. syr.edu

Ligand Exchange : The amide nucleophile coordinates to the Pd(II) center, typically displacing a ligand. This is followed by deprotonation of the amide by a base to form a palladium-amido complex. syr.edu The steric environment around the metal is critical for this step to proceed efficiently. syr.edu

Reductive Elimination : The final step is the formation of the C-N bond, which creates the N-aryl amide product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue. syr.edu

Similarly, the Ullmann-Goldberg reaction, which uses a copper catalyst, proceeds through a catalytic cycle that involves the formation of a copper(I)-amidate intermediate that then reacts with the aryl halide. mdpi.com Modern methods often use ligands like diamines to facilitate the reaction, which can make the aryl halide activation the rate-limiting step. mdpi.com

Reactivity Profiling of the Bromine Moiety in this compound

The bromine atom on the 4-bromobenzoyl ring is a versatile functional group that serves as a leaving group in various substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the ring is typically activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgwikipedia.org The amide group (-CONH-) in this compound is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack.

The SNAr mechanism involves the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The rate-determining step is usually the formation of this high-energy intermediate, which loses the ring's aromaticity. masterorganicchemistry.comstackexchange.com The subsequent expulsion of the bromide ion is a faster step that restores aromaticity. stackexchange.com While possible, SNAr reactions on aryl bromides are generally less facile than on aryl fluorides or chlorides, unless the ring is highly activated. masterorganicchemistry.comnih.gov

The carbon-bromine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle starts with the oxidative addition of the C-Br bond to a Pd(0) catalyst. libretexts.org This is followed by transmetalation, where the organic group from the boron compound is transferred to the palladium center, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org This method would allow for the synthesis of a wide array of derivatives by replacing the bromine atom with various aryl or vinyl groups. nih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene. wikipedia.org The mechanism also begins with the oxidative addition of the C-Br bond to Pd(0). wikipedia.org The alkene then coordinates to the palladium complex and undergoes migratory insertion into the Pd-C bond. A subsequent β-hydride elimination step forms the new C-C double bond in the product and a palladium-hydride species. Finally, the base regenerates the Pd(0) catalyst. wikipedia.org The reaction is a powerful method for the vinylation of aryl halides. organic-chemistry.org

Table represents typical conditions for these reactions on generic aryl bromides.

Influence of Fluorine Substituents on Reaction Mechanisms and Regioselectivity

This inductive withdrawal has several consequences:

Amide Bond Formation : It reduces the nucleophilicity of the nitrogen in the 2,5-difluoroaniline precursor, making amide formation more challenging compared to unsubstituted aniline.

Acidity : It increases the acidity of the N-H proton in the final amide, which can affect its hydrogen bonding capabilities and interaction with biological targets.

Reactivity of the N-Phenyl Ring : The strong -I effect deactivates the N-phenyl ring toward electrophilic attack. However, fluorine can also donate electron density through resonance (+R effect), which, although weak, directs incoming electrophiles to the para position. researchgate.net

SNAr Reactivity : In nucleophilic aromatic substitution reactions, the high electronegativity of fluorine stabilizes the negative charge in the intermediate Meisenheimer complex, thus lowering the activation energy of the rate-determining addition step. stackexchange.com This often makes aryl fluorides more reactive in SNAr reactions than other aryl halides, a counterintuitive trend since fluoride (B91410) is a poor leaving group. masterorganicchemistry.comstackexchange.com Therefore, in a hypothetical SNAr reaction on the N-phenyl ring of the title compound, one of the fluorine atoms would be a more likely leaving group than the bromine atom on the other ring, assuming a suitable nucleophile and conditions.

Computational and Theoretical Studies of 4 Bromo N 2,5 Difluorophenyl Benzamide

Quantum Chemical Calculations on the Electronic Structure of 4-bromo-N-(2,5-difluorophenyl)benzamide

No specific studies were found.

Frontier Molecular Orbital (FMO) Analysis

No specific FMO analysis data is available.

Electrostatic Potential (ESP) Mapping

No specific ESP mapping data is available.

Conformational Analysis of this compound using Molecular Mechanics and Dynamics

No specific conformational analysis studies were found.

Prediction and Interpretation of Spectroscopic Signatures (NMR, IR, UV-Vis) through DFT Calculations

No specific DFT calculations for the spectroscopic signatures of this compound were found.

Computational Design and In Silico Screening of this compound Analogues

No studies on the computational design and in silico screening of analogues were found.

Molecular Docking and Dynamics Simulations with Theoretical Biological Targets for this compound

No specific molecular docking or dynamics simulation studies were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govderpharmachemica.com By quantifying molecular features, known as descriptors, QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding drug discovery and optimization efforts. ijpsr.comnih.gov For a series of derivatives of this compound, a QSAR study would systematically explore how modifications to its molecular structure influence a specific biological endpoint, such as antimicrobial or anticancer activity.

A typical QSAR study involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. For derivatives of this compound, this would involve synthesizing a library of analogs with varied substituents and evaluating their biological potency. Subsequently, a wide range of molecular descriptors for each compound is calculated. These descriptors can be categorized into several types:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.

Steric descriptors: These relate to the size and shape of the molecule.

Hydrophobic descriptors: These measure the lipophilicity of the compound.

Once the descriptors are calculated, statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to build a mathematical model that links a selection of these descriptors to the observed biological activity. nih.gov The predictive power of the resulting QSAR model is then rigorously validated. scirp.org

In the context of N-phenylbenzamides, QSAR studies have revealed the significance of various interactions in determining their biological activity. For instance, in the investigation of N-phenylbenzamides as antimicrobial agents, it was found that electrostatic, steric, and hydrophobic interactions all play crucial roles. nih.gov Specifically, for activity against Gram-positive bacteria, electrostatic effects were predominant, while for Gram-negative bacteria, hydrophobic and steric factors were more influential. nih.gov This suggests that for derivatives of this compound, the nature and position of substituents on both phenyl rings would be critical in modulating their antimicrobial spectrum and potency.

For example, a hypothetical QSAR study on a series of this compound derivatives with varying substituents on the benzoyl ring could be undertaken to explore their potential as anticancer agents, drawing parallels from studies on similar compounds like 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives which have been investigated as FGFR1 inhibitors. nih.govnih.gov

To illustrate, consider a hypothetical set of derivatives and their corresponding data:

| Compound | Substituent (R) | LogP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | Biological Activity (IC50, µM) |

| 1 | -H | 4.5 | 2.1 | 350.14 | 10.5 |

| 2 | -CH3 | 5.0 | 2.3 | 364.17 | 8.2 |

| 3 | -OCH3 | 4.8 | 2.8 | 380.17 | 5.1 |

| 4 | -Cl | 5.1 | 1.9 | 384.59 | 12.0 |

| 5 | -NO2 | 4.3 | 3.5 | 395.14 | 2.3 |

In this hypothetical dataset, a QSAR model might reveal that higher dipole moment and the presence of an electron-withdrawing group like nitro at the R position correlate with increased biological activity. Such a model, once validated, could then be used to predict the activity of other proposed derivatives and prioritize the synthesis of the most promising candidates.

The development of robust QSAR models for this compound derivatives would be a valuable tool in medicinal chemistry, enabling a more rational and efficient approach to the design of novel therapeutic agents.

Advanced Spectroscopic and Structural Characterization of 4 Bromo N 2,5 Difluorophenyl Benzamide

High-Resolution NMR Spectroscopy for Conformational Dynamics and Tautomeric Studies

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 4-bromobenzoyl and the 2,5-difluorophenyl rings. The protons on the 4-bromobenzoyl ring would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the 2,5-difluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The amide proton (N-H) is anticipated to appear as a broad singlet, and its chemical shift would be sensitive to solvent, concentration, and temperature, indicating its involvement in hydrogen bonding.

¹³C NMR: The carbon NMR spectrum will display a unique signal for each carbon atom in the molecule. The carbonyl carbon (C=O) is expected to resonate in the downfield region, typically around 165-170 ppm. rsc.org The carbon atoms attached to bromine and fluorine will show characteristic shifts and coupling constants (J-CF).

Conformational Dynamics and Tautomeric Studies: The presence of the two fluorine atoms ortho and meta to the amide linkage can significantly influence the molecule's conformational preferences. Rotation around the C-N amide bond is often restricted, which can lead to the observation of distinct NMR signals for different conformers at low temperatures.

Furthermore, the presence of an ortho-fluorine atom allows for the possibility of an intramolecular hydrogen bond between the amide proton and the fluorine atom (N-H···F). This interaction can be studied using advanced NMR techniques. For instance, the observation of a through-space coupling constant (¹hJNH,F) would provide direct evidence for this hydrogen bond. In similar fluorinated benzanilide (B160483) systems, such couplings have been observed with magnitudes around 16 Hz. nih.gov The presence and strength of this intramolecular hydrogen bond would fix the conformation of the N-H group and influence the planarity of the molecule. Tautomeric studies, investigating the potential for proton transfer from the nitrogen to the carbonyl oxygen, can also be conducted using variable temperature NMR, though the amide tautomer is generally the most stable form.

Predicted NMR Data for 4-bromo-N-(2,5-difluorophenyl)benzamide

| Nucleus | Predicted Chemical Shift (ppm) Range | Key Couplings |

| ¹H (Aromatic) | 7.0 - 8.5 | H-H, H-F |

| ¹H (Amide N-H) | 8.5 - 10.5 (broad singlet) | Potential ¹hJNH,F |

| ¹³C (Carbonyl) | 165 - 170 | |

| ¹³C (Aromatic) | 110 - 160 | C-F |

Mass Spectrometry Techniques for Investigating Fragmentation Patterns and Derivatization

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pathways of a compound. For this compound, the mass spectrum would be characterized by the presence of a molecular ion peak [M]⁺ and its isotopic pattern, which is distinctive for a bromine-containing compound (approximately equal intensities for M and M+2).

Fragmentation Patterns: The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. A common fragmentation for benzamides is the alpha-cleavage of the C-N bond.

A probable fragmentation pattern would involve the initial formation of the molecular ion. Subsequent fragmentation could lead to the formation of the 4-bromobenzoyl cation (m/z 183/185) and the 2,5-difluoroanilino radical. The 4-bromobenzoyl cation can further lose a carbon monoxide molecule to form the 4-bromophenyl cation (m/z 155/157). Another possible fragmentation pathway involves the formation of the 2,5-difluorophenyl isocyanate cation radical after a rearrangement. A study on the mass fragmentation of the related N-{[(4-bromophenyl)amino]carbonothioyl}benzamide also showed the formation of an aroyl cation as a significant fragment. researchgate.net

Predicted Major Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₁₃H₇BrF₂NO]⁺ | 325/327 | Molecular Ion |

| [C₇H₄BrO]⁺ | 183/185 | 4-Bromobenzoyl cation |

| [C₆H₄Br]⁺ | 155/157 | 4-Bromophenyl cation |

| [C₆H₄F₂N]⁺ | 129 | 2,5-Difluoroaniline (B146615) cation |

Derivatization: In some analytical applications, such as liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to enhance ionization efficiency and improve detection limits. While no specific derivatization methods for this compound are documented, general derivatization strategies for amides could be applied. For instance, the amide N-H group could potentially be derivatized. However, for this compound, derivatization may not be necessary due to the presence of the electronegative fluorine and bromine atoms which can facilitate detection.

X-ray Crystallography for Solid-State Structure Elucidation of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics by examining the crystal structures of analogous compounds, such as 4-bromo-N-phenylbenzamide. nih.govnih.gov

The molecule is expected to be non-planar, with a significant dihedral angle between the 4-bromophenyl and the 2,5-difluorophenyl rings. nih.gov The central amide group will likely be relatively planar.

Analysis of Intramolecular Interactions (e.g., N-H...F hydrogen bonding)

A key structural feature of this compound is the potential for an intramolecular hydrogen bond between the amide proton (N-H) and the ortho-fluorine atom (F) on the 2,5-difluorophenyl ring. This N-H···F interaction would lead to the formation of a six-membered pseudo-ring, which would significantly influence the conformation of the molecule by restricting the rotation around the N-aryl bond. In related fluorinated anilinoquinazoline (B1252766) structures, such intramolecular N-H···F hydrogen bonds have been observed with H···F distances of approximately 2.0 Å. mdpi.com

Supramolecular Assembly and Intermolecular Interactions in Crystal Lattices

In the crystal lattice, molecules of this compound are expected to be linked by a network of intermolecular interactions. Based on the structures of similar benzamides, intermolecular N-H···O hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule are highly probable, leading to the formation of one-dimensional chains or dimeric motifs. nih.govnih.gov

Predicted Crystallographic Parameters and Interactions

| Parameter/Interaction | Predicted Feature |

| Molecular Conformation | Non-planar, with a twisted arrangement of the aromatic rings. |

| Intramolecular H-Bonding | Likely N-H···F hydrogen bond forming a six-membered ring. |

| Intermolecular H-Bonding | N-H···O hydrogen bonds forming chains or dimers. |

| Other Interactions | C-H···O, C-H···F, π-π stacking, and potential halogen bonding. |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Electronic Delocalization Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibration will likely appear as a sharp band in the region of 3300-3400 cm⁻¹. The position and broadness of this band can provide information about hydrogen bonding; a shift to lower wavenumbers would be indicative of its involvement in N-H···O or N-H···F hydrogen bonds. The C=O stretching vibration (Amide I band) is expected to be a strong band in the region of 1650-1680 cm⁻¹. Its position is sensitive to electronic effects and hydrogen bonding. Other expected bands include the N-H bending vibration (Amide II band) around 1550 cm⁻¹, C-N stretching vibrations, and the characteristic vibrations of the substituted benzene rings, including C-F and C-Br stretching vibrations at lower frequencies.

Hydrogen Bonding and Electronic Delocalization Analysis: The extent of hydrogen bonding can be assessed by analyzing the shifts in the N-H and C=O stretching frequencies. A red shift (shift to lower frequency) in the N-H stretching band and the C=O stretching band upon crystallization would confirm the presence of intermolecular N-H···O hydrogen bonding. The degree of electronic delocalization through the amide linkage and the aromatic rings can be inferred from the frequencies and intensities of the aromatic ring vibrations and the Amide I and II bands. In related sulfonamides, intramolecular hydrogen bonding has been shown to influence the electronic distribution within the molecule. nih.gov

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3400 | Weak |

| C=O Stretch (Amide I) | 1650 - 1680 | Moderate |

| N-H Bend (Amide II) | 1530 - 1570 | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-F Stretch | 1100 - 1300 | Moderate |

| C-Br Stretch | 500 - 650 | Strong |

Chiroptical Spectroscopy for Related Chiral Analogues of this compound (If Applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. For this compound itself, being an achiral molecule, it would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for example, by using a chiral amine or a chiral acyl chloride in its synthesis, the resulting analogue would be chiral and could be studied by chiroptical methods. The benzamide (B126) chromophore is a well-established chromophore for stereochemical studies using CD spectroscopy. nih.gov The electronic transitions of the benzamide group can couple, leading to characteristic CD signals (exciton coupling) that can be used to determine the absolute configuration of the molecule.

A search of the scientific literature did not yield any specific examples of chiral analogues of this compound. Therefore, a discussion of their chiroptical properties is not applicable at this time. Should such analogues be synthesized in the future, their CD spectra would be expected to provide valuable information on their stereochemistry. nih.govrsc.org

Structure Activity Relationship Sar Studies and in Vitro Biological Target Engagement of 4 Bromo N 2,5 Difluorophenyl Benzamide

Design and Synthesis of 4-bromo-N-(2,5-difluorophenyl)benzamide Analogues for Systematic SAR Investigations

The design of analogues within the 4-bromo-N-phenylbenzamide series is often guided by a strategy of pharmacophore-based development and structural modification to enhance potency and selectivity for a specific biological target. A prominent example is the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, where researchers selected 4-bromo-2-nitrobenzoic acid as a starting scaffold. nih.gov This starting material allows for systematic modifications at multiple positions to explore the structure-activity relationships.

The general synthetic approach to N-substituted benzamides involves the formation of an amide bond between a benzoic acid derivative and an aniline (B41778) derivative. nanobioletters.com A common and direct method is the reaction of a substituted benzoyl chloride with the desired amine. nanobioletters.com For instance, 4-bromobenzoyl chloride can be reacted with an aniline, such as 2,5-difluoroaniline (B146615), in a suitable solvent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. nanobioletters.comresearchgate.net

A more complex, multi-step synthesis provides greater flexibility for introducing diverse functionalities, as demonstrated in the creation of a library of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. nih.govsemanticscholar.org This process began with the amide condensation of 4-bromo-2-nitrobenzoic acid and 3,5-dimethoxyaniline. nih.gov The resulting nitro-intermediate was then reduced to form a key amino-intermediate, 4-bromo-2-amino-N-(3,5-dimethoxyphenyl)benzamide. nih.gov This intermediate served as a versatile platform for introducing various substituents at the 2-position via reactions with different substituted benzoyl chlorides, allowing for a systematic investigation of how these changes affect biological activity. nih.govsemanticscholar.org This methodical approach enables researchers to build a library of analogues to thoroughly probe the SAR. nih.gov

In Vitro Biological Screening Methodologies for this compound and Its Derivatives

To evaluate the biological activity of newly synthesized compounds, a tiered screening approach using various in vitro assays is standard practice. This process allows for the determination of potency, selectivity, and cellular effects.

Enzyme inhibition assays are fundamental for quantifying the potency of a compound against a specific enzymatic target. For kinase inhibitors, such as those targeting FGFR1, these assays measure the concentration of the compound required to inhibit enzyme activity by 50% (IC50). tandfonline.com In the study of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, their inhibitory activities against FGFR1 were evaluated, leading to the identification of a lead compound, C9, with potent activity. nih.gov Similarly, other benzamide (B126) series have been tested against targets like α-amylase, glucokinase, and Rho-associated kinase (ROCK), demonstrating the broad applicability of this methodology. tandfonline.comresearchgate.netbenthamdirect.com The results from these assays are crucial for guiding the initial stages of SAR studies.

Table 1: In Vitro FGFR1 Kinase Inhibitory Activity of Selected 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Analogues

This table is interactive. Users can sort data by clicking on column headers.

| Compound ID | R Group (at 2-position) | IC50 (µM) nih.gov |

|---|---|---|

| A3 | Butyramido | >50 |

| A8 | 2-Ethylhexanamido | >50 |

| B3 | 2-Methylphenylamido | >50 |

| B14 | 4-Fluorophenylamido | 1.89 ± 0.33 |

| C1 | Cyclopropanesulfonamido | 2.51 ± 0.41 |

| C2 | Phenylsulfonamido | 2.14 ± 0.38 |

| C9 | 4-Fluorophenylsulfonamido | 1.15 ± 0.21 |

For compounds that target cellular receptors, binding studies are essential to determine their affinity. Radioligand binding assays are a classic and robust method used for this purpose. sigmaaldrich.com These assays typically involve incubating a source of the target receptor (e.g., cell membranes) with a radiolabeled ligand that is known to bind to the receptor. sigmaaldrich.com By competing with the radioligand, the test compound's ability to bind is measured, and its binding affinity (Ki) can be calculated. sigmaaldrich.com Saturation binding experiments can also determine the total number of receptors in a sample (Bmax) and the dissociation constant (Kd) of the radioligand. sigmaaldrich.com While specific receptor binding data for the this compound core is not detailed in the provided sources, this methodology is a standard for characterizing G-protein coupled receptor (GPCR) or ion channel modulators. sigmaaldrich.comnih.gov

Following enzyme or receptor screening, cell-based assays are employed to confirm that a compound is active in a more complex biological environment and to investigate its effects on cellular pathways. Anti-proliferative assays, such as the MTT assay, are commonly used to measure a compound's ability to inhibit the growth of cancer cell lines. researchgate.net

For example, the lead FGFR1 inhibitor, compound C9, was tested against a panel of non-small cell lung cancer (NSCLC) cell lines that have known FGFR1 amplification. nih.govsemanticscholar.org These experiments are critical to confirm that the enzymatic inhibition observed translates into a functional cellular effect. nih.govsemanticscholar.org Further mechanistic insights can be gained from assays that measure cell cycle progression and apoptosis (programmed cell death), often using flow cytometry. researchgate.net

Table 2: Anti-proliferative Activity of Compound C9 against NSCLC Cell Lines

This table is interactive. Users can sort data by clicking on column headers.

| Cell Line | IC50 (µM) nih.govsemanticscholar.org |

|---|---|

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1703 | 1.85 ± 0.32 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H226 | 2.31 ± 0.41 |

Identification of Key Pharmacophores and Ligand Efficiency Metrics within the this compound Series

A pharmacophore is an abstract representation of the molecular features necessary for a drug to recognize and interact with its biological target. nih.gov For the 4-bromo-N-aryl-benzamide series, SAR studies have helped to identify several key components that constitute its pharmacophore.

Based on the development of FGFR1 inhibitors, the essential scaffold can be broken down into three main parts:

The 4-bromophenyl ring: The bromine atom at the para-position is a common feature in many active benzamide series and can contribute to binding through halogen bonding or by occupying a specific hydrophobic pocket in the target protein. nih.gov

The central amide linker (-CONH-): This group is crucial for the structural integrity of the molecule and acts as a key hydrogen bond donor and acceptor, orienting the two aromatic rings in a conformation suitable for binding. researchgate.net

The N-phenyl ring: Substitutions on this ring are critical for modulating potency and selectivity. In the case of FGFR1 inhibitors, a 3,5-dimethoxyphenyl group was used. nih.gov For the titular compound, the 2,5-difluorophenyl group would be expected to significantly influence electronic properties and binding interactions, as fluorine atoms can form hydrogen bonds and alter metabolic stability. acs.org

The design strategy for the FGFR1 inhibitors involved hybridizing a known allosteric inhibitor scaffold with the 4-bromo-N-phenylbenzamide moiety, demonstrating a rational approach to pharmacophore design. nih.gov Ligand efficiency metrics, which relate a compound's potency to its size or other physicochemical properties, are used to compare different chemical series and guide optimization, but specific data for this series is not available in the reviewed literature.

Investigation of Molecular Mechanisms of Action at the Cellular Level (In Vitro)

Understanding a compound's molecular mechanism of action is crucial for its development. In vitro studies on active analogues of this compound have provided detailed insights into their cellular effects.

The FGFR1 inhibitor C9 was found to induce cell cycle arrest at the G2 phase in NSCLC cell lines. nih.govsemanticscholar.org Furthermore, it was shown to promote cellular apoptosis. nih.gov These effects are consistent with the inhibition of a key signaling pathway involved in cell proliferation and survival.

To confirm the on-target activity, researchers investigated the phosphorylation status of key proteins in the FGFR signaling cascade. Treatment with compound C9 resulted in a dose-dependent inhibition of the phosphorylation of FGFR1 itself, as well as downstream signaling proteins such as PLCγ1 and ERK. nih.govsemanticscholar.org This provides strong evidence that the compound's anti-proliferative effects are mediated through the intended FGFR1 pathway. Molecular docking experiments complemented these findings by showing that compound C9 could fit into the FGFR1 binding site and form multiple hydrogen bonds, providing a structural hypothesis for its inhibitory activity. nih.gov

The search included investigations into:

Direct mentions of "this compound" in the context of molecular probes, chemical tools, photoaffinity labels, or fluorescent probes.

Studies on the structure-activity relationship (SAR) of this compound that might allude to the development of tool compounds.

The biological targets of "this compound" to identify research areas where such probes would be relevant.

While information exists for other benzamide derivatives and their applications in medicinal chemistry and as probes for various biological targets, the specific compound of interest, this compound, does not appear to have been utilized or described in this capacity in the accessible public domain.

Therefore, content for the requested section "6.5. Development of Molecular Probes and Chemical Tools Based on this compound Scaffolds" cannot be generated at this time due to a lack of available data. Further research and publication in this specific area would be required before a scientifically accurate and detailed article section could be written.

Applications of 4 Bromo N 2,5 Difluorophenyl Benzamide in Medicinal Chemistry and Chemical Biology Pre Clinical/tool Compound Focus

Utility of 4-bromo-N-(2,5-difluorophenyl)benzamide as a Chemical Biology Tool for Target Validation In Vitro

There are no published studies detailing the use of this compound as a chemical biology tool for the in vitro validation of biological targets. Chemical probes are essential for exploring biological pathways and validating the role of specific proteins in disease. While some benzamide (B126) derivatives have been developed as chemical probes, for instance, for the BET family of bromodomains, this compound has not been reported in such a capacity.

Exploration of Prodrug Strategies and Metabolic Stability Studies In Vitro (Focus on Chemical Aspects, Not Human Metabolism)

No in vitro metabolic stability studies or explorations of prodrug strategies have been published for this compound. The metabolic stability of a compound is a critical parameter assessed during drug discovery to predict its behavior in a biological system. nih.gov Such studies are routinely performed on novel chemical entities. For example, the metabolic stability of certain N-benzyl benzamide derivatives has been characterized, highlighting their potential as drug-like compounds. acs.org However, similar data for this compound is not available in the public domain.

Future Research Trajectories for this compound

The chemical compound this compound, a member of the versatile benzamide class of molecules, is positioned at a crossroads of innovative research and development. While its specific applications are still under extensive investigation, the broader benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Future research is poised to unlock the full potential of this particular compound and its derivatives, leveraging cutting-edge technologies and sustainable methodologies. This article explores the emerging research avenues that will shape the future landscape of this compound chemistry and biology.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-N-(2,5-difluorophenyl)benzamide, and how is purity ensured?

The synthesis typically involves coupling 4-bromobenzoic acid derivatives with 2,5-difluoroaniline via amidation. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) and reacting with the amine under inert conditions. Purification employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Analytical HPLC with UV detection (λ = 254 nm) is used for purity validation .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR : H and C NMR (DMSO-) identify aromatic protons, fluorine coupling patterns, and amide linkages. For example, the amide proton appears at δ ~10 ppm, while bromine and fluorine substituents influence chemical shifts .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 341.0) and isotopic patterns (bromine doublet) .

- X-ray Crystallography : Single-crystal analysis (e.g., SHELX programs) resolves bond lengths and angles, as demonstrated for structurally similar benzamides .

Q. What preliminary biological screening models are suitable for this compound?

In vitro cytotoxicity assays (e.g., MTT) using cancer cell lines (e.g., NSCLC NCI-H520) assess antiproliferative activity. FGFR1 kinase inhibition can be evaluated via ELISA-based phosphorylation assays (IC determination) .

Advanced Research Questions

Q. How does this compound interact with FGFR1?

Molecular docking studies (AutoDock Vina, PDB: 3RH7) suggest the bromine and fluorophenyl groups occupy hydrophobic pockets near the ATP-binding site, while the benzamide backbone forms hydrogen bonds with Lys514 and Asp641. Competitive binding assays validate FGFR1 selectivity over VEGFR2 .

Q. What structure-activity relationships (SAR) guide optimization of this scaffold?

- Bromine Position : 4-Bromo substitution enhances steric bulk, improving FGFR1 affinity compared to 2- or 3-bromo analogs.

- Fluorine Effects : 2,5-Difluorophenyl increases metabolic stability and membrane permeability vs. non-fluorinated analogs.

- Amide Modifications : Sulfonamide or nitro substitutions at the benzamide ortho-position reduce off-target effects .

Q. How can computational methods predict pharmacokinetic properties?

SwissADME predicts moderate LogP (~3.2) and high gastrointestinal absorption. CYP3A4 metabolism is flagged via StarDrop’s P450 module. Molecular dynamics simulations (AMBER) assess binding stability over 100 ns trajectories .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

LC-MS/MS with a C18 column (ACN/0.1% formic acid gradient) achieves nanogram-level detection in plasma. Sample preparation involves protein precipitation (acetonitrile) and SPE cleanup to mitigate matrix effects .

Q. Are there reported crystal structures or stability data under varying conditions?

Crystallographic data for analogs (e.g., 4-bromo-N-(2-hydroxyphenyl)benzamide) reveal triclinic packing with hydrogen-bonded dimers. Stability studies (40°C, 75% RH) show <5% degradation over 28 days when stored desiccated .

Methodological Notes

- Contradictions : While emphasizes continuous flow reactors for synthesis, academic labs often prefer batch methods due to scalability limitations.

- Unresolved Issues : The role of fluorine in enhancing target selectivity vs. promiscuity requires further in vivo validation.

- Data Gaps : No in vivo pharmacokinetic or toxicity data are available; rodent studies are recommended for future work.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.